Methyl 3-[(2-ethoxyethyl)amino]butanoate

Lipophilicity Drug Discovery ADME

This bifunctional β-amino ester offers a distinct 2-ethoxyethyl substituent, providing higher lipophilicity (XLogP3=0.3) and lower TPSA (47.6 Ų) than unsubstituted or methoxyethyl analogs. It is a strategic building block for optimizing membrane permeability in lead series, synthesizing peptidomimetics, and introducing pendant amine functionalities in polymers. Choose this compound for precise physicochemical tuning without core scaffold changes.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 1154560-01-6
Cat. No. B6352257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(2-ethoxyethyl)amino]butanoate
CAS1154560-01-6
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCOCCNC(C)CC(=O)OC
InChIInChI=1S/C9H19NO3/c1-4-13-6-5-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3
InChIKeyKFBXAKOPXKWDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(2-ethoxyethyl)amino]butanoate (CAS 1154560-01-6): A β-Amino Acid Ester Building Block for Advanced Synthesis and Discovery


Methyl 3-[(2-ethoxyethyl)amino]butanoate (CAS 1154560-01-6) is a β-amino acid ester derivative with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol [1]. This small molecule is characterized by a β-amino acid core, featuring a secondary amine linked to a 2-ethoxyethyl substituent and a terminal methyl ester . It serves as a versatile, bifunctional building block in organic synthesis, combining nucleophilic amine and electrophilic ester functionalities within a single, conformationally flexible framework . The compound is typically supplied as a neat liquid or solid with a purity of ≥95% and is handled with standard precautions for organic amines and esters .

Why Generic Substitution Fails: The Critical Role of the 2-Ethoxyethyl Side Chain in Physicochemical Property Tuning


The scientific and industrial value of Methyl 3-[(2-ethoxyethyl)amino]butanoate (CAS 1154560-01-6) is not derived from its β-amino acid core alone, but from the precise balance of lipophilicity and polarity imparted by its unique 2-ethoxyethyl side chain. This specific modification distinguishes it from unsubstituted analogs, which lack the same solubility and membrane permeability characteristics [1], and from similar alkoxyethyl derivatives, where even minor changes in alkyl chain length or terminal group polarity can drastically alter key physicochemical parameters such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular flexibility [2]. Therefore, substituting this compound with a generic β-amino ester or a close analog like the methoxyethyl variant (CAS 1153454-65-9) without empirical validation carries a high risk of altering reaction kinetics, compromising compound solubility in specific solvent systems, or disrupting downstream biological interactions in a screening cascade .

Quantitative Differentiation of Methyl 3-[(2-ethoxyethyl)amino]butanoate from Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethoxyethyl vs. Methoxyethyl Analog

Methyl 3-[(2-ethoxyethyl)amino]butanoate (Target) exhibits a calculated lipophilicity (XLogP3) of 0.3 [1]. This is a substantial increase compared to its closest alkoxyethyl analog, Methyl 3-[(2-methoxyethyl)amino]butanoate (CAS 1153454-65-9), which has a predicted XLogP3 of -0.1 [2]. This difference of +0.4 log units signifies that the target compound is approximately 2.5 times more lipophilic than the methoxyethyl analog, a critical distinction for applications involving passive membrane permeability or partitioning into non-polar environments [3].

Lipophilicity Drug Discovery ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) and Molecular Flexibility Comparison

The target compound has a computed Topological Polar Surface Area (TPSA) of 47.6 Ų, which is 4.7 Ų lower than that of the unsubstituted methyl 3-aminobutanoate (TPSA: 52.3 Ų) [1][2]. This reduction in TPSA is accompanied by a more than doubling of the number of rotatable bonds from 3 in the unsubstituted analog to 8 in the target compound [1][2]. The combination of lower TPSA and significantly higher conformational flexibility is a known predictor of enhanced membrane permeability and oral bioavailability [3].

Membrane Permeability Bioavailability Molecular Descriptors

Supplier-Reported Purity and Hazard Profile as a Baseline for Procurement

Commercially available Methyl 3-[(2-ethoxyethyl)amino]butanoate is consistently supplied with a minimum purity of 95.0%, as verified by Certificate of Analysis from multiple independent vendors (e.g., Fluorochem, AK Scientific) . Its hazard classification includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), which is a common but not universal profile for this class of compounds . For example, while the methoxyethyl analog shares the same hazard statements, the unsubstituted methyl 3-aminobutanoate often requires additional precautions due to its more reactive primary amine and higher volatility .

Chemical Procurement Quality Control Laboratory Safety

Strategic Applications of Methyl 3-[(2-ethoxyethyl)amino]butanoate in Drug Discovery and Chemical Biology


Modulating Lipophilicity in Lead Optimization Campaigns

Given its XLogP3 of 0.3, which is 0.4 units higher than its methoxyethyl analog, Methyl 3-[(2-ethoxyethyl)amino]butanoate (CAS 1154560-01-6) is a strategic choice for medicinal chemists seeking to increase the lipophilicity of a β-amino ester-containing lead series [1]. This precise adjustment can be leveraged to improve passive membrane permeability or optimize binding to hydrophobic protein pockets without resorting to a complete core scaffold change [2]. The compound serves as a direct replacement for the methoxyethyl variant when a higher LogP is required based on ADME profiling data.

Design of Chemical Probes with Enhanced Cellular Permeability

The combination of a lower Topological Polar Surface Area (47.6 Ų) and high conformational flexibility (8 rotatable bonds) positions this compound as a superior candidate for designing cell-permeable chemical probes [3]. Compared to unsubstituted methyl 3-aminobutanoate (TPSA: 52.3 Ų, 3 rotatable bonds), the target compound's physicochemical properties are more closely aligned with the 'beyond rule-of-5' space often associated with successful intracellular target engagement [4]. This makes it particularly valuable in chemical biology for developing functional tools that must cross biological membranes.

Synthesis of Peptidomimetics and β-Amino Acid-Derived Macrocycles

As a bifunctional β-amino acid ester, Methyl 3-[(2-ethoxyethyl)amino]butanoate (CAS 1154560-01-6) is an ideal monomer for solid-phase or solution-phase synthesis of peptidomimetics [5]. The secondary amine allows for amide bond formation with carboxylic acid coupling partners, while the methyl ester can be selectively hydrolyzed to reveal a free carboxylic acid for subsequent chain elongation or cyclization . The specific 2-ethoxyethyl side chain introduces a defined element of lipophilicity and steric bulk that can influence the secondary structure and metabolic stability of the resulting macrocycles or foldamers, providing a handle for property optimization not available with simpler β-amino acid building blocks [6].

Functionalization of Polymer Scaffolds and Biomaterials

The presence of a secondary amine and a methyl ester in a single, well-characterized molecule makes this compound a valuable monomer for polymer chemistry . It can be used to introduce pendant amine functionalities into polyesters or polyamides via copolymerization, enabling subsequent bioconjugation or surface modification [7]. The distinct solubility profile conferred by the 2-ethoxyethyl group allows for the tuning of polymer properties, such as hydrophilicity and glass transition temperature, in a manner that is not achievable with the more polar hydroxyethyl or unsubstituted alkyl amine analogs [8].

Technical Documentation Hub

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